Cas no 105437-18-1 (1H-8,9,13-[1,3]Butadien[1]yl[4]ylidene-4,6:15,18-dietheno-20,24-metheno-10H-pyrido[2,3-t][1,13,6]dioxaazacyclotricosin-34-ol,2,3,11,14,25,25a-hexahydro-21,31,32,33-tetramethoxy-1-methyl-, (25aS)- (9CI))
![1H-8,9,13-[1,3]Butadien[1]yl[4]ylidene-4,6:15,18-dietheno-20,24-metheno-10H-pyrido[2,3-t][1,13,6]dioxaazacyclotricosin-34-ol,2,3,11,14,25,25a-hexahydro-21,31,32,33-tetramethoxy-1-methyl-, (25aS)- (9CI) structure](https://it.kuujia.com/scimg/cas/105437-18-1x500.png)
105437-18-1 structure
Nome del prodotto:1H-8,9,13-[1,3]Butadien[1]yl[4]ylidene-4,6:15,18-dietheno-20,24-metheno-10H-pyrido[2,3-t][1,13,6]dioxaazacyclotricosin-34-ol,2,3,11,14,25,25a-hexahydro-21,31,32,33-tetramethoxy-1-methyl-, (25aS)- (9CI)
1H-8,9,13-[1,3]Butadien[1]yl[4]ylidene-4,6:15,18-dietheno-20,24-metheno-10H-pyrido[2,3-t][1,13,6]dioxaazacyclotricosin-34-ol,2,3,11,14,25,25a-hexahydro-21,31,32,33-tetramethoxy-1-methyl-, (25aS)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-8,9,13-[1,3]Butadien[1]yl[4]ylidene-4,6:15,18-dietheno-20,24-metheno-10H-pyrido[2,3-t][1,13,6]dioxaazacyclotricosin-34-ol,2,3,11,14,25,25a-hexahydro-21,31,32,33-tetramethoxy-1-methyl-, (25aS)- (9CI)
- 1H-8,9,13-[1,3]Butadien[1]yl[4]ylidene-4,6:15,18-dietheno-20,24-metheno-10H-pyrido[2,3-t][1,13,6]dioxaazacyclotricosin-34-ol,
- 1H-8,9,13-[1,3]Butadien[1]yl[4]ylidene-4,6:15,18-dietheno-20,24-metheno-10H-pyrido[2,3-t][1,13,6]dioxaazacyclotricosin-34-ol,2,3,11,14,25,25a-hexahydro-21,31,32,33-tetramethoxy-1-methyl-, (25aS)- (9CI
- 1H-8,9,13-(1,3)Butadien(1)yl(4)ylidene-4,6:15,18-dietheno-20,24-metheno-10H-pyrido(2,3-t)(1,13,6)dioxaazacyclotricosin-34-ol, 2,3,11,14,25,25a-hexahydro-21,31,32,33-tetramethoxy-1-methyl-, (S)-
- Thalmiculimine
- (-)-Thalmiculimine
- 105437-18-1
-
- Inchi: InChI=1S/C37H38N2O7/c1-39-15-13-24-27-20-33(36(43-4)34(24)40)46-35-25-12-14-38-28(26(25)19-32(42-3)37(35)44-5)16-21-6-9-23(10-7-21)45-31-18-22(17-29(27)39)8-11-30(31)41-2/h6-11,18-20,29,40H,12-17H2,1-5H3/t29-/m1/s1
- Chiave InChI: GLADJWPVQRCRIG-GDLZYMKVSA-N
- Sorrisi: COC1=CC=C2C[C@H]3N(C)CCC4=C(C(=C(OC5C(OC)=C(OC)C=C6C(CC7=CC=C(OC1=C2)C=C7)=NCCC=56)C=C34)OC)O
Proprietà calcolate
- Massa esatta: 622.26804
- Massa monoisotopica: 622.268
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 46
- Conta legami ruotabili: 4
- Complessità: 1040
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 91.2Ų
- XLogP3: 5.8
Proprietà sperimentali
- Densità: 1.31
- Punto di ebollizione: 773.4°C at 760 mmHg
- Punto di infiammabilità: 421.5°C
- Indice di rifrazione: 1.637
- PSA: 91.21
1H-8,9,13-[1,3]Butadien[1]yl[4]ylidene-4,6:15,18-dietheno-20,24-metheno-10H-pyrido[2,3-t][1,13,6]dioxaazacyclotricosin-34-ol,2,3,11,14,25,25a-hexahydro-21,31,32,33-tetramethoxy-1-methyl-, (25aS)- (9CI) Letteratura correlata
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
105437-18-1 (1H-8,9,13-[1,3]Butadien[1]yl[4]ylidene-4,6:15,18-dietheno-20,24-metheno-10H-pyrido[2,3-t][1,13,6]dioxaazacyclotricosin-34-ol,2,3,11,14,25,25a-hexahydro-21,31,32,33-tetramethoxy-1-methyl-, (25aS)- (9CI)) Prodotti correlati
- 320416-92-0((3E)-1-(3,4-dichlorophenyl)-3-(methoxyimino)propan-1-one)
- 26186-61-8(1-Bromo-1-(trifluoromethylsulfonyl)ethene)
- 1805487-70-0(Ethyl 5-bromo-3-cyano-2-iodobenzoate)
- 1805669-41-3(2-Chloromethyl-3-cyano-6-(difluoromethoxy)benzenesulfonyl chloride)
- 2167538-91-0(2-{[(1-Hydroxycyclobutyl)methyl]amino}-4-methylphenol)
- 1899047-08-5(3-2-(pyrrolidin-1-yl)phenylprop-2-en-1-amine)
- 1423024-11-6(3-(butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine)
- 147123-71-5(1,1-difluorobutan-2-ol)
- 2171674-62-5(3-6-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2,2-dimethylpropanoic acid)
- 1443377-56-7(2-4-(difluoromethyl)-2-methoxyphenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Fornitori consigliati
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
